molecular formula C15H22O3 B12303414 12,13-Epoxytrichothec-9-en-4beta-ol

12,13-Epoxytrichothec-9-en-4beta-ol

Cat. No.: B12303414
M. Wt: 250.33 g/mol
InChI Key: XSUVNTHNQMGPIL-UHFFFAOYSA-N
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Description

12,13-Epoxytrichothec-9-en-4β-ol is a trichothecene mycotoxin characterized by a 12,13-epoxy group and a hydroxyl substituent at the C-4β position. This compound belongs to the trichothecene family, a class of sesquiterpenoid toxins produced by fungi such as Fusarium and Trichoderma species . Its molecular formula is C₁₅H₂₂O₃, with a molecular weight of 250.33 g/mol . Structurally, it features a rigid tricyclic core (tricyclo[9.2.1.0³,⁸]pentadecane) with an epoxy ring at C12–C13 and a hydroxyl group at C4β, contributing to its biological activity and stability .

Crystallographic studies confirm its orthorhombic crystal system (space group P2₁2₁2₁) with unit cell parameters a = 7.0236 Å, b = 12.0644 Å, and c = 32.475 Å . The compound exhibits antifungal activity against pathogens like Botrytis cinerea and Rhizoctonia solani, likely due to its inhibition of eukaryotic protein synthesis by targeting ribosomal elongation/termination processes .

Properties

IUPAC Name

1,2,5-trimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-11-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O3/c1-9-4-5-13(2)11(6-9)18-12-7-10(16)14(13,3)15(12)8-17-15/h6,10-12,16H,4-5,7-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSUVNTHNQMGPIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2C(CC1)(C3(C(CC(C34CO4)O2)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 12,13-Epoxytrichothec-9-en-4beta-ol involves multiple steps, starting from simpler trichothecene precursors. The key steps include epoxidation of the trichothecene nucleus and subsequent functionalization at specific positions . The reaction conditions typically involve the use of oxidizing agents and catalysts to achieve the desired transformations .

Industrial Production Methods: Industrial production of 12,13-Epoxytrichothec-9-en-4beta-ol is less common due to its complex structure and the need for precise control over reaction conditions. it can be produced through fermentation processes using specific fungal strains that naturally produce trichothecenes .

Comparison with Similar Compounds

Comparison with Similar Trichothecene Compounds

Trichothecenes share a common 12,13-epoxytrichothec-9-ene backbone but differ in hydroxylation, acetylation, or esterification patterns, which significantly influence their toxicity, solubility, and biological activity. Below is a comparative analysis of key analogs:

Structural and Functional Comparisons

Compound Name CAS No. Molecular Formula Substituents Molecular Weight (g/mol) Key Properties
12,13-Epoxytrichothec-9-en-4β-ol N/A C₁₅H₂₂O₃ -OH at C4β 250.33 Antifungal activity; inhibits protein synthesis
12,13-Epoxytrichothec-9-en-4β-ol acetate N/A C₁₇H₂₄O₄ -OAc at C4β 306.35 Increased lipophilicity; enhanced bioavailability compared to hydroxyl form
Nivalenol 23282-20-4 C₁₅H₂₀O₇ -OH at C3α, C4β, C7α, C15 312.35 High thermal stability; potent cytotoxicity and immunosuppression
Trichothecin 6379-69-7 C₁₉H₂₄O₅ -O-(2Z-1-oxobutenyl) at C4 332.39 Broad-spectrum antifungal activity; used in agricultural biocontrol
4-O-Acetyltrichothecolone 4682-54-6 C₁₇H₂₂O₅ -OAc at C4; ketone at C8 306.35 Inhibits protein synthesis; structural analog of trichodermin
7,8-Dihydroxydiacetoxyscirpenol 25861-69-2 C₁₉H₂₆O₈ -OAc at C4, C15; -OH at C7, C8 398.40 High toxicity; associated with alimentary toxic aleukia

Key Findings

Substituent Effects on Bioactivity: The hydroxyl group at C4β in 12,13-Epoxytrichothec-9-en-4β-ol is critical for binding to ribosomal peptidyltransferase centers, disrupting protein synthesis . Acetylation at this position (e.g., 4β-acetate derivatives) enhances membrane permeability but may reduce direct ribosomal binding affinity . Nivalenol’s additional hydroxyl groups at C3α, C7α, and C15 correlate with its higher cytotoxicity compared to less-oxygenated analogs like 12,13-Epoxytrichothec-9-en-4β-ol .

Stability and Environmental Persistence :

  • The 12,13-epoxy group is resistant to degradation under high temperatures and storage conditions, a feature conserved across all trichothecenes .
  • Esterified derivatives (e.g., trichothecin) exhibit greater environmental persistence due to reduced water solubility .

Toxicity Profiles: Compounds with multiple acetyl or hydroxyl groups (e.g., 7,8-Dihydroxydiacetoxyscirpenol) are more toxic to mammals, causing immunosuppression and gastrointestinal damage .

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